molecular formula C17H18 B14655177 Naphthalene, 1,2,3,4-tetrahydro-1-methyl-1-phenyl- CAS No. 52376-43-9

Naphthalene, 1,2,3,4-tetrahydro-1-methyl-1-phenyl-

Cat. No.: B14655177
CAS No.: 52376-43-9
M. Wt: 222.32 g/mol
InChI Key: WBXSMOJDZMAUOB-UHFFFAOYSA-N
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Description

Naphthalene, 1,2,3,4-tetrahydro-1-methyl-1-phenyl- is an organic compound with the molecular formula C17H18 It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated and substituted with a methyl and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalene, 1,2,3,4-tetrahydro-1-methyl-1-phenyl- can be achieved through several methods. One common approach involves the hydrogenation of naphthalene derivatives in the presence of a catalyst. For instance, the hydrogenation of 1-methyl-1-phenyl-naphthalene can be carried out using palladium on carbon (Pd/C) as a catalyst under high pressure and temperature conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Naphthalene, 1,2,3,4-tetrahydro-1-methyl-1-phenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: It can be further reduced to fully hydrogenated derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt) is commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions.

Major Products Formed

    Oxidation: Formation of ketones or alcohols.

    Reduction: Formation of fully hydrogenated derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Naphthalene, 1,2,3,4-tetrahydro-1-methyl-1-phenyl- has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a solvent for various reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials.

Mechanism of Action

The mechanism of action of Naphthalene, 1,2,3,4-tetrahydro-1-methyl-1-phenyl- involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydronaphthalene: A similar compound with a partially hydrogenated naphthalene ring but without the methyl and phenyl substitutions.

    1-Methyl-1,2,3,4-tetrahydronaphthalene: Similar structure but lacks the phenyl group.

    1-Phenyl-1,2,3,4-tetrahydronaphthalene: Similar structure but lacks the methyl group.

Uniqueness

Naphthalene, 1,2,3,4-tetrahydro-1-methyl-1-phenyl- is unique due to the presence of both methyl and phenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups play a crucial role.

Properties

CAS No.

52376-43-9

Molecular Formula

C17H18

Molecular Weight

222.32 g/mol

IUPAC Name

4-methyl-4-phenyl-2,3-dihydro-1H-naphthalene

InChI

InChI=1S/C17H18/c1-17(15-10-3-2-4-11-15)13-7-9-14-8-5-6-12-16(14)17/h2-6,8,10-12H,7,9,13H2,1H3

InChI Key

WBXSMOJDZMAUOB-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC2=CC=CC=C21)C3=CC=CC=C3

Origin of Product

United States

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